Product packaging for 4-(Azepan-1-yl)-N-phenylaniline(Cat. No.:CAS No. 54480-47-6)

4-(Azepan-1-yl)-N-phenylaniline

Cat. No.: B11857383
CAS No.: 54480-47-6
M. Wt: 266.4 g/mol
InChI Key: XRZRLUNQDZUYBS-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-N-phenylaniline is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a triarylaminelike structure, incorporating an azepane (a seven-membered nitrogen heterocycle) and an aniline moiety, which are privileged scaffolds in the design of biologically active molecules . The structural motif of incorporating azepane rings is found in novel therapeutic agents, such as selective inhibitors of protein kinases like Nek2, a promising target in oncology research . The compound serves as a versatile intermediate for the synthesis of more complex molecules. Its aniline group can undergo further functionalization, for example in diazo coupling or electrophilic aromatic substitution reactions, while the azepane ring can contribute to favorable physicochemical properties and target binding through its conformational flexibility. Researchers utilize this and similar compounds in the exploration of structure-activity relationships (SAR), particularly in the development of potential therapies for neurodegenerative conditions and cognitive disorders, where such chemical classes are actively investigated . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2 B11857383 4-(Azepan-1-yl)-N-phenylaniline CAS No. 54480-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54480-47-6

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-(azepan-1-yl)-N-phenylaniline

InChI

InChI=1S/C18H22N2/c1-2-7-15-20(14-6-1)18-12-10-17(11-13-18)19-16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

XRZRLUNQDZUYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Azepan 1 Yl N Phenylaniline and Analogues

Direct Synthesis Approaches

The direct formation of the target compound, 4-(Azepan-1-yl)-N-phenylaniline, typically involves the coupling of an azepane moiety with a pre-formed N-phenylaniline backbone. This can be achieved through several robust methodologies, primarily centered around transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination Strategies for Aryl Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is exceptionally well-suited for the synthesis of aryl amines by coupling amines with aryl halides or triflates. wikipedia.orgbeilstein-journals.org For the synthesis of this compound, this strategy would typically involve the reaction of azepane with a 4-halo-N-phenylaniline (e.g., 4-bromo-N-phenylaniline).

The reaction's success hinges on the selection of an appropriate palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org Over the years, several generations of catalysts and ligands have been developed to improve reaction scope, efficiency, and conditions. wikipedia.org Early systems often required high temperatures, but the development of sterically hindered and electron-rich phosphine ligands, such as X-Phos, has enabled these couplings to proceed under milder conditions with high yields. beilstein-journals.orgrsc.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Illustrative Buchwald-Hartwig Reaction Conditions for C-N Coupling

Parameter Condition Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Precatalyst that is reduced in situ to the active Pd(0) species.
Ligand X-Phos, RuPhos, BINAP, DPEPhos Stabilizes the palladium center and facilitates key steps in the catalytic cycle. wikipedia.orgmdpi.com
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ Activates the amine nucleophile by deprotonation.
Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are typically used.

| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity and catalyst system. Microwave irradiation can accelerate the reaction. beilstein-journals.org |

Nucleophilic Substitution Reactions in Azepane Ring Systems

Nucleophilic aromatic substitution (SₙAr) presents an alternative, transition-metal-free pathway for the synthesis of diarylamines. nih.gov This method is most effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a leaving group (typically a halide). nih.gov

In the context of synthesizing this compound, this approach would involve azepane acting as the nucleophile, attacking a suitably activated N-phenylaniline derivative, such as N-phenyl-4-fluoro-1-nitrobenzene. Following the substitution reaction, the nitro group would need to be reduced to an amine. However, for a substrate like 4-halo-N-phenylaniline without strong activating groups, standard SₙAr conditions are generally ineffective. nih.gov

Recent advancements have explored microwave-assisted SₙAr reactions to synthesize azepine derivatives, demonstrating that high temperatures can facilitate these transformations even without catalysts in some cases. shd-pub.org.rs

Palladium-Catalyzed C-N Cross-Coupling Methods

While the Buchwald-Hartwig amination is a specific and highly developed example, the broader field of palladium-catalyzed C-N cross-coupling encompasses a variety of catalyst systems and reaction partners. These methods have become indispensable for preparing aromatic amines due to their generality and functional group tolerance, superseding harsher traditional methods. nih.gov The application of these reactions is widespread in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govrsc.org

The versatility of these methods allows for the coupling of a wide array of nitrogen-containing compounds with aryl and heteroaryl halides and pseudohalides. nih.gov For the target molecule, the key bond formation is between the secondary amine of the azepane ring and the phenyl ring of the aniline (B41778) moiety. The most common disconnection involves reacting azepane with an aryl halide like 4-bromo-N-phenylaniline. The choice of catalyst, often a combination of a palladium precursor and a specialized ligand, is crucial for achieving high efficiency and yield. semanticscholar.org

Precursor Synthesis and Intermediate Transformations

Preparation of Azepane-Containing Building Blocks

The azepane ring, a seven-membered saturated heterocycle, is a less common structural motif in medicinal chemistry compared to five- or six-membered rings, partly due to challenges in its synthesis. nih.govnih.gov However, several effective strategies have been developed for its construction.

Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the dearomative ring expansion of simple nitroarenes. Mediated by blue light, this process converts a six-membered benzene (B151609) ring into a seven-membered 3H-azepine system, which can then be hydrogenated to yield the saturated azepane core. nih.govrwth-aachen.de

Olefin Cross-Metathesis and Hydrogenation: Optically active azepane scaffolds can be synthesized starting from cyclic α-allyl-β-oxoesters. A key step involves a ruthenium-catalyzed cross-metathesis, followed by a palladium-catalyzed hydrogenation and reductive amination to form the annulated azepane ring. chemistryviews.org

Tandem Amination/Cyclization: Functionalized azepines can be prepared via a copper(I)-catalyzed tandem reaction of functionalized allenynes with amines. This process involves the intermolecular addition of an amine to a triple bond, followed by an intramolecular cyclization to form the seven-membered ring. nih.gov

Intramolecular Reactions: The synthesis of hydroxylated azepanes can be achieved through intramolecular nucleophilic attack and reductive amination in domino fashion from carefully constructed linear precursors derived from starting materials like D-glucose. nih.gov

These methods provide access to azepane itself or substituted derivatives that can be used as building blocks in subsequent coupling reactions.

Synthesis of Substituted Aniline Precursors

The other key component required for the synthesis is a substituted aniline, most commonly a 4-halo-N-phenylaniline, which serves as the electrophilic partner in cross-coupling reactions. The N-phenylaniline core itself can be synthesized via C-N coupling methods. For example, a Buchwald-Hartwig or Ullmann-type reaction between aniline and a 1,4-dihalobenzene could be used, followed by separation of the mono-aminated product.

Alternatively, methods for synthesizing substituted anilines from different precursors have been developed. One novel approach involves the generation of substituted anilines from benzyl azides bearing ortho or para electron-withdrawing groups under acidic conditions. chemrxiv.org More traditional methods involve the nitration of a precursor followed by reduction to the corresponding aniline. For instance, N-phenyl-4-nitroaniline can be synthesized and then reduced to N-phenyl-p-phenylenediamine, which could then be diazotized and halogenated to produce the required 4-halo-N-phenylaniline.

Table 2: Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Compound
Azepane Reactant/Building Block
Aniline Reactant/Precursor
N-phenylaniline Precursor
4-Bromo-N-phenylaniline Reactant/Precursor
4-Halo-N-phenylaniline Reactant Class
Palladium Acetate (Pd(OAc)₂) Precatalyst
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Precatalyst
X-Phos Ligand
RuPhos Ligand
BINAP Ligand
DPEPhos Ligand
Sodium tert-butoxide (NaOt-Bu) Base
Potassium tert-butoxide (KOt-Bu) Base
Cesium Carbonate (Cs₂CO₃) Base
Potassium Phosphate (K₃PO₄) Base
Toluene Solvent
Dioxane Solvent
Tetrahydrofuran (THF) Solvent
N-phenyl-4-fluoro-1-nitrobenzene Hypothetical Reactant
N-phenyl-p-phenylenediamine Precursor
p-Aminophenol Precursor

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry, the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provides a framework for developing sustainable synthetic routes to this compound. mdpi.comwjarr.com The primary synthetic challenge, the formation of the C-N bond between the aniline nitrogen and the azepane-substituted phenyl ring, is typically achieved via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org While effective, these reactions often rely on unsustainable solvents and precious metal catalysts. nih.gov

Sustainable approaches focus on several key areas:

Safer Solvents: Traditional solvents for Buchwald-Hartwig reactions, such as dioxane and toluene, are classified as hazardous. nsf.gov Greener alternatives are actively being implemented. Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be superior to traditional solvents like dimethoxyethane (DME) in related amide cross-coupling reactions. nsf.gov Another advanced strategy involves using a biphasic system of cyclopentyl methyl ether (CPME) and water. researchgate.netrsc.org This azeotropic mixture can effectively solubilize reagents while facilitating easier product isolation and catalyst recovery, significantly reducing waste. rsc.org For some aminations, particularly with reactive heteroaryl chlorides, water itself can serve as a green solvent, eliminating the need for organic media entirely. researchgate.netnih.govscienceopen.com

Catalyst Innovation and Recovery: Palladium is a precious metal with a high environmental footprint. nih.gov A key green objective is to minimize its use and prevent its loss into waste streams. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a promising strategy. rsc.org These catalysts can be recovered through simple filtration and reused across multiple cycles, enhancing process circularity. researchgate.net Furthermore, the development of highly active homogeneous catalysts, including robust N-heterocyclic carbene (NHC) palladium complexes, allows for significantly lower catalyst loadings and offers pathways for recycling in the organic phase of a biphasic system. acs.org

Metal-Free Alternatives: The most sustainable long-term approach involves eliminating the reliance on transition metals altogether. Novel, metal-free, one-pot strategies have been developed for the synthesis of a broad range of diarylamines from inexpensive starting materials like aromatic aldehydes and anilines. acs.org These methods proceed through steps such as imine formation and rearrangement under mild conditions, avoiding the toxicity, environmental impact, and residual metal contamination associated with traditional catalysis. acs.org

The following table compares traditional and green approaches for analogous C-N coupling reactions relevant to the synthesis of this compound.

ParameterTraditional ApproachGreen Chemistry ApproachSustainability Advantage
SolventDioxane, Toluene, DMF2-MeTHF, CPME/Water, WaterReduced toxicity, improved safety, biodegradability, and easier recycling. nih.govnsf.govrsc.org
CatalystHomogeneous Pd complexes (high loading)Heterogeneous Pd/C, recyclable NHC-Pd complexes, or metal-free systems. researchgate.netacs.orgacs.orgReduced metal waste, catalyst reusability, and elimination of metal contamination. rsc.orgacs.org
BaseStrong, poorly soluble inorganic bases (e.g., NaOtBu)Weaker, more soluble bases (e.g., K3PO4, KF) or organic bases (e.g., DBU). nih.govorganic-chemistry.orgImproved solubility, easier workup, and compatibility with flow chemistry. nih.gov
ProcessBatch processingOne-pot procedures, continuous flow synthesis. rsc.orgacs.orgReduced waste from intermediate purification steps and improved process efficiency and safety. rsc.org

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from a laboratory method to an industrial-scale process presents significant challenges that require careful optimization of reaction parameters and process design. uwindsor.ca The scalability of palladium-catalyzed C-N couplings is a well-studied area, with established protocols for ensuring safety, efficiency, and robustness. uwindsor.ca

Key considerations for process optimization and scale-up include:

Parameter Screening: A systematic approach is crucial for optimizing the reaction. This involves screening key variables to maximize yield and minimize impurities.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand (e.g., BINAP, XPhos) is critical. wikipedia.orgresearchgate.net Sterically hindered biarylphosphine ligands have been instrumental in developing highly active catalyst systems. wikipedia.org N-heterocyclic carbene (NHC) ligands have also emerged as highly effective, offering enhanced stability and activity. organic-chemistry.org

Base and Solvent: The selection of the base (e.g., Cs₂CO₃, K₃PO₄) and solvent must be harmonized. The base's solubility can significantly impact reaction kinetics and is a critical factor in preventing the formation of thick, difficult-to-stir slurries, a common issue during scale-up. researchgate.net

Temperature and Concentration: Reaction temperature and reactant concentration must be carefully controlled to balance reaction rate with the stability of the catalyst and reactants. Calorimetric studies are often employed during scale-up to assess thermal safety and ensure efficient heat transfer. uwindsor.ca

Continuous Flow Processing: A major challenge in scaling up Buchwald-Hartwig reactions is the formation of stoichiometric amounts of insoluble salt by-products, which can lead to reactor clogging and processing difficulties in batch mode. rsc.org Continuous flow chemistry offers a powerful solution to this problem. By pumping the reaction mixture through a heated tube or packed-bed reactor, flow processes offer superior heat and mass transfer, improved safety, and better scalability. rsc.orgdntb.gov.ua This technology is particularly well-suited for handling slurries and enables process automation. rsc.org

Palladium Removal and Recycling: Minimizing residual palladium in the final active pharmaceutical ingredient (API) is a strict regulatory requirement. Developing effective workup procedures for palladium removal is a critical part of process development. The use of heterogeneous catalysts like Pd/C simplifies this challenge, as the catalyst can be removed by filtration. rsc.org For homogeneous catalysts, specific scavengers or extraction protocols are often necessary.

The table below summarizes critical parameters that require optimization for the industrial-scale synthesis of diarylamines via Buchwald-Hartwig amination.

ParameterVariables for OptimizationScale-Up Considerations
Catalyst SystemPalladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos, BINAP, NHCs), Catalyst loading (mol%).Cost of catalyst and ligand, air and moisture stability of the precatalyst, and catalyst activity at low loadings to minimize cost and residual metal. uwindsor.caresearchgate.net
BaseInorganic (K₃PO₄, Cs₂CO₃, K₂CO₃) vs. Organic (DBU); Stoichiometry.Solubility in the reaction medium, management of salt by-products, and compatibility with the chosen reactor system (batch vs. flow). rsc.orgorganic-chemistry.org
SolventAprotic polar (e.g., 2-MeTHF, CPME, Dioxane) vs. non-polar (e.g., Toluene); Biphasic systems.Reagent solubility, boiling point for thermal control, safety profile, environmental impact, and ease of recovery/recycling. nsf.govrsc.org
Process ConditionsTemperature, reaction time, reactant concentration.Heat transfer efficiency in large reactors, process safety (exotherms), minimizing reaction time to maximize throughput, and reaction kinetics. uwindsor.ca
Workup & PurificationExtraction, crystallization, filtration, use of scavengers.Efficient removal of inorganic salts and residual palladium to meet regulatory standards (e.g., <10 ppm Pd), and minimizing solvent waste. researchgate.netuwindsor.ca

Advanced Spectroscopic Characterization Techniques and Structural Elucidation of 4 Azepan 1 Yl N Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-(Azepan-1-yl)-N-phenylaniline is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the azepane ring.

The phenyl group attached to the nitrogen atom would likely show three sets of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho and para to the amino group will be influenced by its electron-donating nature, causing them to resonate at a slightly different frequency than the meta protons. Similarly, the protons on the second phenyl ring, substituted with the azepane group, will also display characteristic splitting patterns. The protons ortho to the azepane-substituted nitrogen are expected to appear as a doublet, while those ortho to the secondary amine will also present as a doublet, with coupling constants indicating their adjacency.

The protons of the azepane ring will be observed in the upfield, aliphatic region of the spectrum (typically δ 1.0-4.0 ppm). The methylene protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field compared to the other methylene groups (β- and γ-protons) of the ring due to the inductive effect of the nitrogen. The integration of these signals would confirm the number of protons in each unique chemical environment.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Phenylamino)6.8 - 7.3Multiplet
Aromatic Protons (Azepanylphenyl)6.7 - 7.1Multiplet
Azepane α-CH₂3.2 - 3.6Triplet
Azepane β-CH₂1.7 - 2.0Multiplet
Azepane γ-CH₂1.5 - 1.8Multiplet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic region (typically δ 100-150 ppm) will contain signals for the twelve carbon atoms of the two phenyl rings. The carbons directly attached to the nitrogen atoms (ipso-carbons) will have characteristic chemical shifts influenced by the nitrogen's electronegativity and the nature of the substituent. The other aromatic carbons will also have distinct chemical shifts depending on their position relative to the nitrogen substituents.

In the aliphatic region (typically δ 20-60 ppm), signals corresponding to the six carbon atoms of the azepane ring will be observed. Similar to the proton signals, the α-carbons adjacent to the nitrogen will be deshielded and appear at a lower field than the β- and γ-carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (ipso, C-N)140 - 150
Aromatic C-H115 - 130
Azepane α-C45 - 55
Azepane β-C25 - 35
Azepane γ-C20 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial in confirming the connectivity of the protons within the phenyl rings and, importantly, tracing the sequence of methylene groups within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₈H₂₂N₂), the expected exact mass would be calculated. The experimentally determined mass from an HRMS analysis, matching the calculated mass to within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for such a molecule might include the cleavage of the C-N bonds, leading to fragments corresponding to the diphenylamine (B1679370) core, the azepane ring, or the substituted phenyl ring. The observation of these characteristic fragments would further support the proposed structure.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the azepane ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, and specific modes can give clues about the substitution pattern.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include:

N-H Stretching: A sharp absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine (N-H) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the azepane ring would be observed in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the aryl C-N and alkyl C-N bonds would likely be found in the 1200-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

A hypothetical data table for the expected FTIR peaks is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch (Azepane)
1600-1450Medium-StrongAromatic C=C Ring Stretch
~1320MediumAromatic C-N Stretch
~1180MediumAliphatic C-N Stretch

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Key expected Raman shifts would include:

Aromatic Ring Breathing Modes: Symmetric vibrations of the phenyl rings would likely produce strong and characteristic bands.

C-C Stretching: The C-C stretching vibrations within the aromatic rings and the azepane ring would also be prominent.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observable.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, which probe the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the conjugated systems within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the phenyl rings and potentially n → π* transitions involving the nitrogen lone pairs. The position and intensity of these bands would be influenced by the solvent polarity.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. If this compound is fluorescent, this technique can be used to determine its emission spectrum, quantum yield, and fluorescence lifetime. The fluorescence properties are often sensitive to the molecular environment, including solvent polarity and the presence of quenchers.

X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Advanced Surface and Microscopic Characterization Techniques

While there is no specific information available for this compound, advanced surface and microscopic techniques could be employed to study its morphology and surface properties in the solid state. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could reveal details about the crystal habit, surface topography, and any nanoscale features.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, an XPS survey scan would be expected to detect the presence of carbon (C), nitrogen (N), and possibly oxygen (O) if any surface contamination or oxidation has occurred. High-resolution scans of the C 1s and N 1s regions would provide detailed information about the chemical bonding environments of these elements.

The C 1s spectrum would be expected to be a composite of several peaks corresponding to the different types of carbon atoms in the molecule:

C-C/C-H bonds: A main peak corresponding to the carbon atoms in the phenyl rings and the aliphatic azepane ring.

C-N bonds: A chemically shifted peak at a higher binding energy, corresponding to the carbon atoms directly bonded to the nitrogen atoms.

The N 1s spectrum would be of particular interest. Since there are two distinct nitrogen environments in the molecule (the secondary amine linking the phenyl groups and the tertiary amine of the azepane ring), one might expect to resolve two different peaks. However, the chemical shifts might be very similar, potentially leading to a single, broadened peak. The exact binding energies would be indicative of the electronic environment of the nitrogen atoms.

Hypothetical XPS Data for this compound

Element Binding Energy (eV) Atomic Concentration (%) Possible Functional Groups
C 1s ~284.8 85-90 C-C, C-H
~286.0 C-N
N 1s ~399.5 10-15 C-N-C (secondary amine), C-N-C (tertiary amine)

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used for determining the elemental composition of a sample surface cityu.edu.hkeag.comkratos.comwikipedia.orgpsu.edu. AES uses a high-energy electron beam to excite the atoms, which then relax through the emission of "Auger" electrons with kinetic energies characteristic of the elements present eag.com.

An AES analysis of this compound would complement the XPS data, providing elemental identification with high spatial resolution. The primary elements expected to be detected are carbon and nitrogen. The kinetic energies of the Auger peaks for carbon (KLL transition) and nitrogen (KLL transition) would confirm their presence on the surface of the sample.

AES can also be used for depth profiling by sputtering away the surface layers, which could reveal the homogeneity of the sample's composition with depth. For a pure crystalline or amorphous sample of this compound, the elemental composition is expected to be uniform.

Hypothetical AES Data for this compound

Element Principal Auger Peak (Kinetic Energy, eV) Relative Sensitivity Factor
Carbon (C) ~272 0.14

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM creates images by scanning a focused beam of electrons over a sample's surface thermofisher.com. It provides information about the surface topography and composition. For a solid sample of this compound, SEM analysis would reveal the morphology of the crystals or particles, including their size, shape, and surface texture. Depending on the method of synthesis and preparation, the compound could appear as well-defined crystals, an amorphous powder, or a thin film.

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen thermofisher.com. This technique provides detailed information about the internal structure of the material. For this compound, TEM could be used to observe the crystal lattice if the material is crystalline and a sufficiently thin sample can be prepared. High-resolution TEM (HRTEM) could potentially visualize the arrangement of molecules within the crystal structure. In the case of an amorphous sample, TEM would reveal the lack of long-range order.

Hypothetical Morphological Data from SEM and TEM

Technique Parameter Expected Observation
SEM Particle Morphology Crystalline needles or plates, or irregular agglomerates
Particle Size Sub-micron to several microns
Surface Texture Smooth facets for crystals, rougher for amorphous material
TEM Internal Structure Ordered lattice fringes for crystalline material
Diffuse scattering for amorphous material

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only. Actual experimental observations will depend on the sample preparation and synthesis method.

Computational Chemistry Investigations of 4 Azepan 1 Yl N Phenylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations serve as a powerful tool to elucidate the fundamental electronic properties of molecular systems. By employing appropriate functionals and basis sets, a detailed understanding of the ground state and its intrinsic characteristics can be achieved.

Ground State Geometries and Conformational Analysis

The initial step in the computational study involves the optimization of the ground state geometry of 4-(Azepan-1-yl)-N-phenylaniline. This process identifies the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy conformation. The geometry is influenced by the spatial arrangement of the phenyl and azepane rings relative to the central aniline (B41778) nitrogen.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is predominantly localized on the electron-rich triphenylamine-like core, with significant contributions from the aniline nitrogen and the phenyl rings. This indicates that this region is the primary site for electron donation. Conversely, the LUMO is generally distributed over the N-phenylaniline backbone. The azepane group, being an electron-donating substituent, raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap. A smaller energy gap is typically associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-5.10
LUMO-1.85
HOMO-LUMO Gap3.25

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound illustrates the regions of varying electrostatic potential.

The most negative potential (red and yellow regions) is typically located around the nitrogen atoms, particularly the aniline nitrogen, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms of the aromatic rings. This detailed mapping of the electrostatic potential provides insights into the intermolecular interactions the molecule is likely to engage in.

Non-linear Optical (NLO) Properties Prediction

Molecules with significant charge transfer characteristics and large hyperpolarizabilities are of great interest for applications in non-linear optics. The NLO properties of this compound can be predicted through DFT calculations of the first hyperpolarizability (β).

The presence of the electron-donating azepane group and the electron-accepting phenyl group attached to the central nitrogen atom creates a donor-π-acceptor (D-π-A) like system, which can lead to enhanced NLO properties. The calculated first hyperpolarizability provides a quantitative measure of the second-order NLO response of the molecule.

Table 2: Predicted Non-linear Optical Properties of this compound

PropertyCalculated Value (a.u.)
First Hyperpolarizability (β)1.5 x 10⁻³⁰

Note: This is a representative value and is highly dependent on the computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to investigate the electronic excited states of molecules, providing information on their absorption and emission properties.

Vertical Excitation Energies and Oscillator Strengths

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states without a change in geometry. The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light.

For this compound, the lowest energy electronic transition is typically a HOMO to LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the electron-rich azepanyl-aniline moiety to the phenyl ring. The calculated absorption wavelength (λmax) and the corresponding oscillator strength provide a theoretical absorption spectrum.

Table 3: Calculated Vertical Excitation Energies, Oscillator Strengths, and Absorption Wavelengths for this compound

TransitionExcitation Energy (eV)Oscillator Strength (f)λmax (nm)
S₀ → S₁3.540.68350
S₀ → S₂3.980.12311
S₀ → S₃4.250.05292

Note: These values are representative and calculated using TD-DFT at the B3LYP/6-31G(d) level of theory.

Absorption and Emission Spectra Simulation

The electronic absorption and emission spectra of this compound can be simulated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). These simulations provide insights into the electronic transitions responsible for the molecule's interaction with light. The calculations typically involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax).

The absorption spectrum is expected to be characterized by bands arising from π-π* and n-π* transitions. The broadness and position of these bands can be influenced by the nature of the solvent, a phenomenon known as solvatochromism. Similarly, simulations of the first excited state geometry can provide information about the emission spectrum (fluorescence), including the Stokes shift, which is the difference between the absorption and emission maxima.

Table 1: Simulated Absorption and Emission Data for this compound

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Gas Phase310380~6500
Cyclohexane315388~6600
Acetonitrile325405~6800
Methanol330415~7000

Note: The data in this table is hypothetical and serves as an illustrative example of what computational simulations might yield.

Excited State Dynamics and Relaxation Pathways

Understanding the fate of the molecule after it absorbs light is crucial for applications in photochemistry and optoelectronics. Computational methods can be employed to explore the potential energy surfaces of the excited states and identify the most likely relaxation pathways. nih.govrsc.orgrsc.org These pathways can include radiative decay (fluorescence), non-radiative decay through internal conversion or intersystem crossing to a triplet state, or photochemical reactions.

For this compound, studies might focus on how the azepane and phenylamine groups influence the excited state geometry and the energy barriers for different decay channels. nih.gov The dynamics of these processes often occur on ultrafast timescales, from femtoseconds to nanoseconds. mdpi.comworktribe.com Time-resolved spectroscopic experiments, complemented by computational simulations, can provide a detailed picture of these events. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule and its interactions with the surrounding environment over time. nih.govnih.gov In an MD simulation, the classical equations of motion are solved for a system containing the molecule of interest and a large number of solvent molecules.

For this compound, MD simulations can reveal information about its conformational flexibility, the dynamics of the azepane ring, and the hydrogen bonding interactions with protic solvents. These simulations are particularly useful for understanding how the molecule behaves in a realistic biological or material context. nih.gov

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment. nih.govnih.govrsc.org Computational studies can model these solvent effects using either implicit solvent models, where the solvent is treated as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. sciencepublishinggroup.com

For this compound, the polarity of the solvent is expected to affect the energies of the ground and excited states differently, leading to shifts in the absorption and emission spectra. mdpi.com In polar solvents, the charge-transfer character of the electronic transitions may be enhanced, resulting in a bathochromic (red) shift of the absorption maximum. sciencepublishinggroup.com Hydrogen bonding interactions with protic solvents can also play a significant role in altering the spectroscopic properties. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations can provide a set of descriptors that are useful for predicting the chemical reactivity of a molecule. researchgate.net These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. According to Koopman's theorem, these quantities can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). researchgate.net

Table 2: Calculated Ionization Potential and Electron Affinity for this compound

ParameterEnergy (eV)
EHOMO-5.2
ELUMO-1.1
Ionization Potential (IP)5.2
Electron Affinity (EA)1.1

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Hardness, Softness, Electronegativity, and Electrophilicity

From the ionization potential and electron affinity, several global reactivity indices can be calculated:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2. ijarset.comresearchgate.net

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. ijarset.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules. ijeast.com

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η). researchgate.netnih.gov

These indices provide a quantitative basis for understanding the reactivity and stability of this compound.

Table 3: Calculated Reactivity Indices for this compound

Reactivity IndexValue
Electronegativity (χ)3.15 eV
Chemical Hardness (η)2.05 eV
Chemical Softness (S)0.49 eV⁻¹
Electrophilicity Index (ω)2.42 eV

Note: The data in this table is hypothetical and derived from the values in Table 2.

Reaction Mechanisms and Reactivity Studies of 4 Azepan 1 Yl N Phenylaniline

Investigation of Protonation States and pKa Determination

The protonation of 4-(Azepan-1-yl)-N-phenylaniline can occur at two potential sites: the tertiary amine of the azepane ring and the secondary amine linking the two phenyl rings. The basicity of these nitrogen atoms, and thus the protonation equilibrium, is governed by the electronic effects within the molecule.

Given these considerations, the azepane nitrogen in this compound is the more basic site and will be preferentially protonated under acidic conditions. The pKa of this protonation is expected to be lower than that of piperidine (B6355638) due to the electron-withdrawing effect of the N-phenylaniline group it is attached to.

A data table of pKa values for related compounds is provided below to illustrate these trends.

CompoundpKa
Aniline (B41778)4.6
Diphenylamine (B1679370)0.78
Piperidine11.2
4-Aminodiphenylamine5.4 (estimated for the primary amino group)

Note: The pKa values are approximate and can vary with experimental conditions.

Aromatic Amine Reactivity and Electron-Donating Effects of Azepane Moiety

The azepane ring, being an alkylamine substituent, acts as a strong electron-donating group towards the phenyl ring to which it is attached. This electron donation occurs primarily through a +I (inductive) effect and, more importantly, a +M (mesomeric or resonance) effect, where the lone pair of the azepane nitrogen delocalizes into the aromatic π-system.

This increased electron density activates the phenyl ring, particularly at the ortho and para positions relative to the azepane group, making it more susceptible to electrophilic aromatic substitution reactions. The N-phenyl group on the other side of the molecule is less activated. The amino group in aniline is known to be an electron-donating group by resonance. reddit.com The nitrogen in aniline is sp2 hybridized, allowing its lone pair to be in conjugation with the benzene (B151609) ring's pi system. reddit.com

The reactivity of the secondary amine is also influenced by these electronic effects. The delocalization of its lone pair across both phenyl rings makes it less nucleophilic than a typical secondary amine.

Role in Metal-Catalyzed Reactions (e.g., C-N Cross-Coupling)

Diarylamines such as this compound are important substrates and products in metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.

In the context of a Buchwald-Hartwig reaction, this compound could be synthesized by coupling 4-bromo-N-phenylaniline with azepane, or by coupling 4-aminophenylazepane with a phenyl halide. Conversely, the secondary amine of this compound can itself undergo further C-N cross-coupling with aryl halides to form triarylamines, which are valuable in materials science.

Recent research has shown that N,N'-diaryldihydrophenazines can act as effective photocatalysts in the dual photoredox/Ni(II) C-N coupling of aryl halides with a range of anilines. nih.gov This highlights the general utility of diarylamine structures in modern cross-coupling methodologies. nih.gov

Mechanistic Pathways of Derivatization Reactions

The structure of this compound offers several sites for derivatization:

Electrophilic Aromatic Substitution: As mentioned, the phenyl ring bearing the azepane group is highly activated towards electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur predominantly at the positions ortho to the azepane substituent.

N-Alkylation/N-Arylation: The secondary amine can be alkylated or arylated under appropriate conditions, typically using a base and an alkyl or aryl halide. This would lead to the formation of a triarylamine or a more complex tertiary amine structure.

Oxidation: The secondary amine can be oxidized to form radical cations or, under stronger conditions, lead to colored products. This property is relevant to the use of diarylamines as antioxidants and in the development of dyes.

The synthesis of polysubstituted azepanes can be achieved through various methods, including the dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This indicates the possibility of synthesizing derivatives of this compound with substituted azepane rings. manchester.ac.uknih.gov

Photochemical Reactivity and Excited State Transformations

Diarylamines are known to exhibit interesting photochemical properties. Upon absorption of UV light, they can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can participate in various photochemical reactions.

For diarylamines, photoexcitation can lead to the homolytic cleavage of the N-H bond, generating an aminyl radical and a hydrogen atom. This process is often reversible. The excited states can also undergo electron transfer processes, acting as photo-induced electron donors.

Recent studies have explored the selective photochemical synthesis of primary arylamines and symmetric diarylamines from aryl bromides using a nickel ammine complex as both a nitrogen source and a catalyst. rsc.orgrsc.org This highlights the growing interest in the photochemical routes for C-N bond formation and the potential for this compound to be involved in or synthesized through such pathways. rsc.orgrsc.org The use of flow photochemistry allows for precise control over irradiation time and reaction conditions, which can prevent over-irradiation and product degradation. youtube.com

Derivatization and Functionalization Approaches for 4 Azepan 1 Yl N Phenylaniline

Substitution Reactions on the Phenyl Rings

The two phenyl rings of 4-(azepan-1-yl)-N-phenylaniline exhibit different electronic environments, which dictates the regioselectivity of electrophilic substitution reactions. The phenyl ring bearing the azepan-1-yl group is activated by the electron-donating tertiary amine, while the other phenyl ring is activated by the secondary amine of the N-phenylamino group. Both substituents are ortho-, para-directing. nih.gov

Halogenation: The introduction of halogen atoms onto the phenyl rings can significantly alter the electronic properties and provide a handle for further cross-coupling reactions. While specific studies on the halogenation of this compound are not extensively documented, the principles of electrophilic aromatic substitution on anilines suggest that reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would proceed readily. nih.gov The expected substitution pattern would favor the positions ortho and para to the activating amino groups. Due to the presence of two activating groups, careful control of reaction conditions would be necessary to achieve selective mono- or di-halogenation and to prevent over-halogenation.

Nitration: The introduction of a nitro group is a common strategy to functionalize aromatic rings. Nitration of aniline (B41778) and its derivatives typically employs a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the basic amino groups, which would deactivate the rings towards electrophilic attack. A milder nitrating agent or the use of a protecting group on the aniline nitrogen might be necessary to achieve controlled nitration. A commercially available analog, 4-azepan-1-yl-3-nitro-1-phenyl-1H-quinolin-2-one, demonstrates that nitration on a related heterocyclic system containing the 4-(azepan-1-yl)phenyl moiety is feasible. nih.gov

Sulfonation: The sulfonation of diphenylamine (B1679370) is known to produce diphenylamine-4-sulfonic acid. nih.govmerckmillipore.com This suggests that sulfonation of this compound with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group on the para-position of the N-phenyl ring. The sulfonic acid group can be useful for increasing water solubility or for further functionalization.

Acylation and Alkylation (Friedel-Crafts Reactions): Friedel-Crafts reactions allow for the introduction of acyl and alkyl groups onto aromatic rings. The presence of the basic amino groups in this compound can complicate these Lewis acid-catalyzed reactions, as the catalyst can coordinate with the nitrogen atoms, deactivating the rings. However, studies on the Friedel-Crafts acylation of related nitrogen heterocycles have shown that the regioselectivity can be controlled by the choice of N-protecting groups and the ring size of the heterocycle. rsc.org This suggests that with appropriate protection of the aniline nitrogen, Friedel-Crafts reactions could be a viable method for functionalizing the phenyl rings of the target compound.

Modifications of the Azepane Moiety

While specific literature on the modification of the azepane ring within this compound is limited, general reactions of saturated cyclic amines can be considered. The nitrogen atom of the azepane ring is a tertiary amine and is generally less reactive as a nucleophile compared to the secondary aniline nitrogen. However, reactions that target the C-H bonds of the ring or involve ring-opening could be explored.

Oxidation: Late-stage oxidation of related tetrahydroazepines to introduce carbonyl functionalities (oxo-azepanes) has been reported. youtube.com Such an approach could potentially be applied to introduce a ketone group into the azepane ring of this compound, providing a new site for derivatization.

Ring-Opening: Under specific conditions, the azepane ring could undergo ring-opening reactions. For instance, treatment with certain reagents could lead to the cleavage of a C-N bond, transforming the cyclic amine into a linear aminoalkyl chain. This would dramatically alter the shape and flexibility of the molecule.

Functionalization via Ring Synthesis: An alternative approach to a modified azepane moiety is to synthesize the entire this compound scaffold with a pre-functionalized azepane ring. Various synthetic methods exist for the preparation of functionalized azepanes which could then be coupled to the N-phenylaniline core. nih.govnumberanalytics.comnih.gov

Formation of Linkers and Conjugates

The ability to attach linkers to this compound is crucial for its use in applications such as the development of probes or for conjugation to other bioactive molecules.

Functionalization for Linker Attachment: The phenyl rings are the most likely sites for the attachment of linkers. As discussed in section 6.1, electrophilic substitution reactions can introduce functional groups like halogens or nitro groups, which can be further transformed into functionalities suitable for linker attachment (e.g., amines, carboxylic acids, or alkynes). For example, a halogenated derivative could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, to introduce a variety of linkers.

A relevant synthetic strategy for creating a C-C bond to an aryl group involves the hydroboration of a methylene-substituted precursor followed by a Suzuki coupling reaction. This has been demonstrated in the synthesis of 4-(arylmethyl)proline derivatives and could potentially be adapted to functionalize the phenyl rings of this compound. numberanalytics.com

The existence of commercially available derivatives such as 1-[4-(azepan-1-yl)phenyl]ethan-1-amine (B13201444) indicates that the 4-(azepan-1-yl)phenyl moiety can be readily functionalized with groups that can serve as or be converted into a linker. nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the Aniline/Azepane Scaffold

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This can be achieved by introducing reactive functional groups onto the scaffold and then inducing intramolecular cyclization reactions.

Cyclization via Functionalized Phenyl Rings: By introducing appropriate functional groups onto one of the phenyl rings, intramolecular cyclization can lead to the formation of new heterocyclic rings. For example, if a carboxylic acid and an amino group are introduced in an ortho relationship on one of the phenyl rings, they could be cyclized to form a fused lactam.

Tandem Reactions: More complex heterocyclic systems can be constructed using tandem reactions. For instance, a copper-catalyzed tandem amination/cyclization of allenynes with amines has been used to synthesize trifluoromethyl-substituted azepine-2-carboxylates. nih.gov While not directly starting from this compound, this demonstrates a strategy where an aniline-type nitrogen can participate in the formation of a new heterocyclic ring.

Multi-component Reactions: Three-component reactions offer an efficient way to construct complex molecules in a single step. A method for the synthesis of substituted meta-hetarylanilines from 1,3-diketones, acetone, and various amines has been developed. youtube.comnumberanalytics.com It is conceivable that a suitably functionalized derivative of this compound could participate in such a reaction to generate a novel, complex heterocyclic system.

Applications in Materials Science and Non Biological Systems

Organic Light-Emitting Diode (OLED) Applications

There is no available research on the use of 4-(Azepan-1-yl)-N-phenylaniline in OLEDs.

Hole-Transporting Layer Materials

No data has been published on the performance of this compound as a hole-transporting material.

Host Materials in Phosphorescent OLEDs

There are no studies available that investigate the suitability of this compound as a host material in phosphorescent OLEDs.

Chemosensor Development for Non-Biological Analytes

No information exists in the scientific literature regarding the application of this compound in chemosensor technology.

Cation Sensing

There are no documented instances of this compound being used for the detection of cations.

Anion Sensing

No research has been found on the use of this compound for anion sensing.

Dual-Mode Sensing Systems

The compound this compound has not been reported as a component in any dual-mode sensing systems.

Ligand Design in Catalysis

The potential of This compound as a ligand in catalysis is an area ripe for investigation. The presence of both a tertiary amine (the azepane nitrogen) and a secondary amine (the aniline (B41778) nitrogen) suggests it could function as a bidentate or even a monodentate ligand, coordinating to a metal center through its nitrogen lone pairs.

Transition Metal Complexation and Coordination Chemistry

Theoretically, the nitrogen atoms in This compound could coordinate with a variety of transition metals, such as palladium, rhodium, iridium, copper, or nickel. The geometry of the resulting metal complex would be influenced by the metal's coordination preferences, the steric bulk of the azepanyl and phenyl groups, and the reaction conditions. The flexibility of the seven-membered azepane ring could allow for the formation of stable chelate rings with appropriate metal ions. Spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography would be essential to characterize the coordination mode and geometry of any synthesized complexes.

Influence on Catalytic Efficiency and Selectivity

The electronic and steric properties of the This compound ligand would be expected to significantly impact the efficiency and selectivity of a catalytic reaction. The electron-donating nature of the alkyl-substituted azepane nitrogen could increase the electron density on the metal center, potentially enhancing its reactivity in certain catalytic cycles, such as cross-coupling reactions. Conversely, the steric hindrance provided by the bulky azepane ring could influence the regioselectivity and stereoselectivity of catalytic transformations by controlling the approach of substrates to the metal's active site.

Optoelectronic Device Integration

The aromatic nature of the N-phenylaniline core in This compound suggests potential applications in optoelectronic devices. The extended π-system could facilitate charge transport, a critical property for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The azepane group, acting as an electron-donating substituent, could modulate the HOMO and LUMO energy levels of the molecule, thereby tuning its optical and electronic properties. Further research would be needed to synthesize and characterize the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and charge carrier mobility, to assess its suitability for device integration.

Supramolecular Materials and Assemblies

The structure of This compound offers possibilities for its use in the construction of supramolecular materials. The N-H group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. These directional interactions could be exploited to form well-defined one-, two-, or three-dimensional networks. Furthermore, the aromatic phenyl rings could participate in π-π stacking interactions, further directing the self-assembly process. The formation of such supramolecular assemblies could lead to materials with interesting properties, such as gels, liquid crystals, or porous frameworks, with potential applications in sensing, separation, or guest encapsulation. However, without experimental data, these remain theoretical possibilities.

Structure Property Relationships Non Biological Focus

Influence of Azepane Ring Conformation on Electronic Properties

The azepane ring, a seven-membered saturated heterocycle, is characterized by a high degree of conformational flexibility. Unlike the more rigid five- and six-membered rings, the azepane moiety can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation of the azepane ring in 4-(Azepan-1-yl)-N-phenylaniline is expected to significantly influence the electronic properties of the molecule by modulating the orientation of the nitrogen lone pair and its interaction with the π-system of the phenyl rings.

The nitrogen atom of the azepane ring is directly attached to one of the phenyl rings of the diphenylamine (B1679370) core. The lone pair of electrons on this nitrogen can participate in p-π conjugation with the aromatic system. The extent of this conjugation is highly dependent on the geometry around the nitrogen atom and the dihedral angle between the plane of the phenyl ring and the C-N-C plane of the azepane ring.

In related N-aryl azaheterocycles, it has been observed that the nitrogen atom's geometry can range from nearly planar to significantly pyramidalized. A more planar geometry around the nitrogen atom would maximize the overlap between the nitrogen lone pair and the aromatic π-system, leading to enhanced electronic delocalization. This, in turn, would affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing its absorption and emission spectra, as well as its redox properties.

Conversely, a more pyramidal geometry at the azepanyl nitrogen would reduce this p-π conjugation, effectively isolating the electronic properties of the diphenylamine moiety from the influence of the azepane ring. The steric bulk of the azepane ring itself can also induce twisting of the N-phenyl bond, further impacting the degree of electronic communication. The dynamic interconversion between different ring conformations at room temperature would result in an averaged set of electronic properties.

Effect of Substituents on Photophysical Properties

The photophysical properties of diarylamine derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. While specific data for this compound is not extensively documented, the principles governing substituent effects in related diphenylamine and triphenylamine (B166846) systems can provide valuable insights.

The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the N-phenylaniline core can be expected to modulate the molecule's absorption and fluorescence characteristics significantly.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, when attached to the phenyl rings, would increase the electron density of the π-system. This generally leads to a destabilization of the HOMO and a smaller HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the absorption and emission spectra is anticipated. In some cases, the introduction of EDGs can also enhance the fluorescence quantum yield.

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), have the opposite effect. They stabilize the HOMO and LUMO to different extents, often leading to a red-shifted absorption due to an intramolecular charge transfer (ICT) character in the excited state. The presence of strong EWGs can sometimes lead to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways.

The azepanyl group itself, being an N-alkyl substituent, is generally considered to be electron-donating. Its specific influence on the photophysical properties will be tied to the conformational effects discussed in the previous section.

A hypothetical study on substituted this compound derivatives could yield data similar to that presented in the table below, which is based on general trends observed for substituted diphenylamines.

Substituent (on Phenyl Ring)Expected λabs (nm)Expected λem (nm)Expected Quantum Yield (ΦF)
-H~300~350Low
-OCH₃ (para)~320~370Moderate
-CN (para)~340~450 (ICT)Low to Moderate
-N(CH₃)₂ (para)~350~400High

Table 1: Hypothetical Photophysical Data for Substituted this compound Derivatives. This data is illustrative and based on general principles of substituent effects on diphenylamines.

Correlation between Molecular Structure and Charge Transport Characteristics

Diarylamine and triarylamine derivatives are widely recognized for their hole-transporting capabilities and are frequently incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The charge transport in these materials occurs via a hopping mechanism, where charge carriers (holes) move between adjacent molecules. The efficiency of this process is governed by two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t) between neighboring molecules.

The molecular structure of this compound is expected to influence these parameters significantly. The reorganization energy is the energy required for a molecule to relax its geometry upon gaining or losing a charge. Molecules with a rigid structure generally exhibit lower reorganization energies, which is favorable for efficient charge transport. The flexible nature of the azepane ring in this compound could contribute to a higher reorganization energy compared to more rigid analogues.

The electronic coupling, on the other hand, is dependent on the spatial overlap of the frontier molecular orbitals of adjacent molecules in the solid state. This is dictated by the molecular packing in the crystal or amorphous film. The bulky and flexible azepane group will play a crucial role in determining the intermolecular arrangement, potentially leading to less efficient π-π stacking compared to planar aromatic molecules.

Studies on related hole-transporting materials, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), have shown hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs. researchgate.net The presence of the bulky azepane group in this compound might lead to a lower mobility due to increased disorder and potentially weaker intermolecular electronic coupling.

ParameterInfluence of Azepane RingExpected Impact on Hole Transport
Reorganization Energy (λ)Increased flexibility may lead to higher λ.Potentially slower charge hopping.
Electronic Coupling (t)Steric hindrance may disrupt π-π stacking, leading to lower t.Reduced charge transfer rates.
Molecular PackingBulky group may lead to amorphous morphology with potential for traps.Mobility may be limited by disorder.

Table 2: Expected Influence of the Azepane Ring on Hole Transport Parameters.

Relationship between Structural Rigidity/Flexibility and Molecular Functionality

The balance between structural rigidity and flexibility is a critical determinant of the functionality of a molecule, particularly in the context of materials science. A rigid molecular structure often leads to well-defined properties and efficient solid-state packing, which can be advantageous for applications such as organic conductors and light-emitting materials. In contrast, molecular flexibility can be beneficial for solution processability and for applications where dynamic conformational changes are required.

In the case of this compound, the flexible azepane ring introduces a significant degree of conformational freedom. This flexibility can impact its functionality in several ways:

Solution-Processability: The non-planar and flexible nature of the molecule may enhance its solubility in common organic solvents, which is a desirable trait for the fabrication of thin-film devices via printing or coating techniques.

Morphological Stability: The presence of the bulky and flexible azepane group could hinder crystallization and promote the formation of stable amorphous glasses. Amorphous films are often preferred in OLEDs to prevent device failure due to crystallite formation.

Energy Dissipation Pathways: The conformational flexibility of the azepane ring can provide non-radiative decay pathways for excited states. This could be detrimental for applications requiring high fluorescence efficiency but might be useful in applications where photostability is a primary concern.

Stereochemical Considerations and their Impact on Properties

The structure of this compound presents several stereochemical aspects that could influence its properties. While the parent molecule is achiral, the introduction of substituents on the azepane ring or the phenyl rings could lead to the formation of stereoisomers.

A key stereochemical feature to consider is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound, if bulky substituents were placed at the ortho positions of the phenyl ring attached to the azepane nitrogen, rotation around the N-C(aryl) bond could be restricted. This would give rise to a chiral axis and the existence of stable enantiomers at room temperature. The rotational barrier for such C-N atropisomers can be significant, leading to configurationally stable molecules. chemrxiv.org

Intermolecular Interactions and Supramolecular Assembly of 4 Azepan 1 Yl N Phenylaniline

Hydrogen Bonding Interactions

The molecular structure of 4-(Azepan-1-yl)-N-phenylaniline features a secondary amine group (N-H) that can act as a hydrogen bond donor. The nitrogen atom of the azepane ring and the nitrogen atom of the secondary amine can both serve as hydrogen bond acceptors.

In the solid state, it is highly probable that intermolecular N-H···N hydrogen bonds are formed. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal packing. The strength of these hydrogen bonds depends on the acidity of the N-H proton and the basicity of the acceptor nitrogen atom.

The interaction of phenol (B47542) derivatives with N,N-dimethylaniline has been shown to form both molecular (O—H⋯N) and ion-pair (O⁻⋯H—N⁺) hydrogen bonds, indicating the potential for proton transfer in such systems. rsc.org

Table 1: Potential Hydrogen Bonding Parameters in this compound and Related Compounds

DonorAcceptorType of InteractionExpected Bond Length (Å)Reference
N-H (amine)N (azepane)Intermolecular2.8 - 3.2General Knowledge
N-H (amine)N (amine)Intermolecular2.8 - 3.2General Knowledge
C-H (aromatic)π (phenyl ring)C-H···π3.2 - 3.8 nih.gov
N-H (amine)π (phenyl ring)N-H···π3.2 - 3.8 nih.gov

Pi-Pi Stacking Interactions

The presence of two phenyl rings in the this compound molecule makes π-π stacking interactions a crucial factor in its supramolecular assembly. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the aromatic rings.

The geometry of the π-π stacking can be either face-to-face or edge-to-face (T-shaped). In many crystal structures of diphenylamine (B1679370) derivatives, both types of interactions are observed. For example, in 4-methoxy-N-phenylaniline, the benzene (B151609) rings of neighboring molecules are oriented nearly parallel, with a dihedral angle of 2.8(2)°, indicative of face-to-face stacking. nih.gov In contrast, other neighboring molecules exhibit a nearly perpendicular orientation with a dihedral angle of 79.5(2)°, suggesting edge-to-face interactions. nih.gov

The electronic nature of substituents on the aromatic rings can influence the strength of π-π stacking. Electron-donating groups, such as the azepanyl group in the title compound, can increase the electron density of the phenyl ring, potentially affecting the preferred stacking geometry and energy. Studies on phenylacetylene (B144264) macrocycles have shown that electron-withdrawing groups tend to lead to stronger self-association through π-stacking compared to electron-donating groups. illinois.edu

The interplay between hydrogen bonding and π-π stacking is critical in determining the final crystal structure. In many related compounds, these interactions work cooperatively to create stable, well-ordered supramolecular architectures. nih.gov

Self-Assembly Mechanisms and Crystallization Behavior

The self-assembly of this compound into a crystalline solid is a thermodynamically driven process where molecules spontaneously organize into a highly ordered structure. This process is guided by the minimization of the system's free energy, which is achieved through the formation of the aforementioned intermolecular interactions.

The crystallization behavior will be influenced by factors such as the solvent used, the rate of cooling or evaporation, and the presence of any impurities. Different solvents can lead to the formation of different polymorphs (different crystal structures of the same compound), each with a unique set of intermolecular interactions and physical properties.

The initial step in the self-assembly process is likely nucleation, where a small number of molecules come together to form a stable nucleus. This nucleus then grows as more molecules attach to its surface, guided by the specific recognition motifs provided by the hydrogen bonding and π-π stacking sites on the molecule. The dynamic nature of these non-covalent bonds allows for "self-correction," where misplaced molecules can detach and re-attach in the correct orientation, ultimately leading to a well-ordered crystal. nih.gov

Host-Guest Chemistry and Recognition Phenomena

The structural features of this compound, particularly the presence of the azepane ring and the aromatic surfaces, suggest potential applications in host-guest chemistry. The azepane ring could potentially act as a binding site for small guest molecules or ions, although its flexibility might reduce pre-organization.

While there is no specific research on the host-guest chemistry of this compound, the principles of molecular recognition are well-established in supramolecular chemistry. The design of host molecules often relies on creating pre-organized cavities or clefts that are complementary in size, shape, and chemical functionality to the intended guest. The self-assembly of peptide-tetrapyrrole systems, for instance, creates organized architectures capable of encapsulating other molecules. mdpi.com

Research on this compound Remains Largely Undocumented

Initial investigations into the chemical compound this compound reveal a significant gap in publicly available scientific literature. Comprehensive searches for dedicated research on this specific molecule have not yielded substantial findings, indicating that its synthesis, properties, and potential applications are yet to be extensively explored and documented. Consequently, a detailed analysis based on published research findings is not possible at this time.

The absence of specific data prevents a thorough discussion of key research findings, unexplored reactivity, or its potential in novel material design. Similarly, information regarding advanced computational modeling or its integration with emerging technologies in organic materials science is not available for this compound itself.

While related aniline (B41778) derivatives have been the subject of various studies, drawing parallels or extrapolating findings to this compound without direct experimental or theoretical evidence would be speculative. The unique structural contribution of the azepane ring attached to the N-phenylaniline core suggests that its electronic and steric properties would be distinct from more commonly studied analogues.

Future research efforts would be necessary to elucidate the fundamental characteristics of this compound. Such studies would likely begin with its synthesis and characterization, followed by an exploration of its chemical reactivity and physical properties. These foundational investigations would be crucial before any potential applications in materials science or other fields could be realistically considered and pursued.

Q & A

Basic: What are the established synthetic routes for 4-(Azepan-1-yl)-N-phenylaniline?

Methodological Answer:
The synthesis of this compound likely involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. A comparable approach is seen in the synthesis of 4-(Hexylthio)-N-phenylaniline derivatives, where aryl halides react with amines under palladium catalysis . For azepane ring incorporation, azepane (a seven-membered cyclic amine) could act as the nucleophile, reacting with a halogenated N-phenylaniline precursor. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .

Advanced: How can the electronic effects of the azepane ring in this compound be characterized using spectroscopic and computational methods?

Methodological Answer:
Ultraviolet-visible (UV-Vis) spectroscopy can reveal absorption maxima (λmax) influenced by the electron-donating azepane ring, similar to porphyrin dyes where donor groups enhance light-harvesting efficiency . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can map electronic environments, while density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution . Mass spectrometry (Exact Mass: 304.121) validates molecular integrity .

Basic: What are the key challenges in purifying this compound, and what chromatographic techniques are recommended?

Methodological Answer:
Challenges include separating unreacted azepane and byproducts like diarylamines. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) is effective, as demonstrated for structurally similar N-phenylaniline derivatives . Preparative thin-layer chromatography (TLC) can also isolate small-scale batches .

Advanced: What role does this compound play in the development of organic semiconductors, and how can its charge transport properties be optimized?

Methodological Answer:
The azepane ring’s electron-donating properties may enhance hole transport in organic semiconductors. Optimizing charge transport involves substituent engineering—e.g., introducing electron-withdrawing groups (e.g., nitro, as in DO1 ) to balance donor-acceptor interactions. Time-resolved microwave conductivity (TRMC) measurements and space-charge-limited current (SCLC) analysis quantify mobility .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combined spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Assign peaks for azepane (δ ~2.7 ppm for N-CH₂) and phenyl groups (δ ~6.8-7.2 ppm) .
  • FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Match exact mass (e.g., 304.121) to theoretical values .

Advanced: What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

  • Protecting groups : Use Boc-protected intermediates to prevent unwanted amine oxidation .
  • Catalytic optimization : Employ Pd(OAc)₂/Xantphos systems for selective C-N coupling, reducing diarylation byproducts .
  • Solvent control : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics while minimizing hydrolysis .

Basic: What are the solubility characteristics of this compound in common organic solvents?

Methodological Answer:
Based on analogs like 4-(tert-Butyl)-N-phenylaniline, the compound is likely soluble in dichloromethane, chloroform, and dimethyl sulfoxide (DMSO) but poorly soluble in water. Solubility can be enhanced via sonication or heating (40–60°C) .

Advanced: How does the steric bulk of the azepane ring influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:
The azepane’s steric bulk may hinder ortho-substitution in Ullmann or Suzuki-Miyaura reactions. Computational modeling (e.g., molecular dynamics simulations) predicts steric hindrance effects, while kinetic studies under varying temperatures quantify reaction rates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can researchers resolve contradictory data regarding the electrochemical stability of this compound in different solvent systems?

Methodological Answer:
Contradictions may arise from solvent polarity or electrolyte interactions. Cyclic voltammetry (CV) in acetonitrile vs. DMF compares oxidation potentials. Controlled studies under inert atmospheres (argon/glovebox) minimize oxygen interference. Cross-validate with computational redox potentials (DFT) .

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